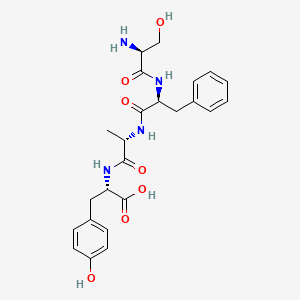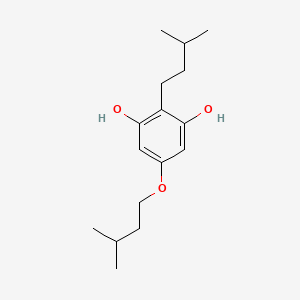
5-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol is an organic compound that belongs to the class of phenolic ethers These compounds are characterized by the presence of a benzene ring substituted with hydroxyl groups and alkoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol typically involves the alkylation of a dihydroxybenzene derivative with appropriate alkyl halides. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethyl sulfoxide (DMSO) or acetone
Temperature: 50-80°C
Reaction Time: 4-8 hours
Industrial Production Methods
Industrial production may involve continuous flow reactors to optimize yield and purity. The process includes:
Raw Materials: High-purity dihydroxybenzene and alkyl halides
Catalysts: Phase transfer catalysts to enhance reaction rates
Purification: Distillation or recrystallization to obtain the final product
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate
Reduction: Hydrogenation to remove hydroxyl groups
Substitution: Electrophilic aromatic substitution to introduce new functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Quinones
Reduction: Alkylated benzene derivatives
Substitution: Halogenated phenolic ethers
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis
Biology: Potential antioxidant properties due to phenolic structure
Medicine: Investigated for anti-inflammatory and antimicrobial activities
Industry: Utilized in the production of polymers and resins
Mechanism of Action
The compound’s mechanism of action involves interactions with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can donate hydrogen bonds, while the alkyl chains provide hydrophobic interactions. These properties enable the compound to modulate enzyme activities and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol
- 5-(2-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol
- 5-(3-Methylbutoxy)-2-(2-methylbutyl)benzene-1,3-diol
Uniqueness
5-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of both alkoxy and alkyl groups on the benzene ring can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
918814-71-8 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
5-(3-methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol |
InChI |
InChI=1S/C16H26O3/c1-11(2)5-6-14-15(17)9-13(10-16(14)18)19-8-7-12(3)4/h9-12,17-18H,5-8H2,1-4H3 |
InChI Key |
GMXPNWOXKSWWSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=C(C=C(C=C1O)OCCC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


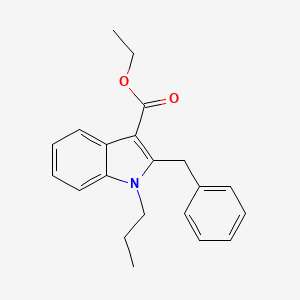
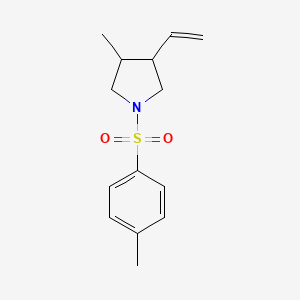

![3-[2-(Methanesulfonyl)ethenyl]benzaldehyde](/img/structure/B14199944.png)
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)

![2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B14199966.png)
methanone](/img/structure/B14199972.png)
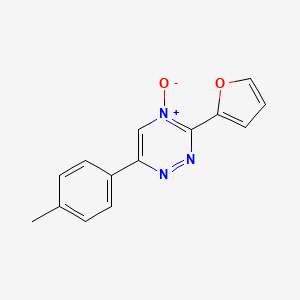
![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
![2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14200001.png)
![Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]-](/img/structure/B14200004.png)
